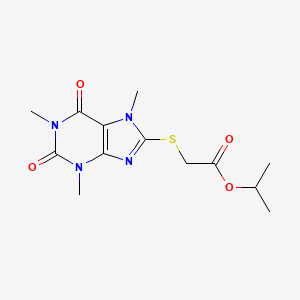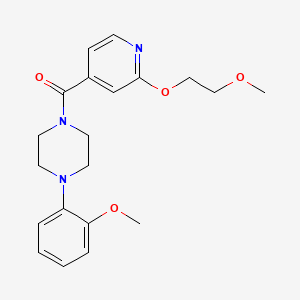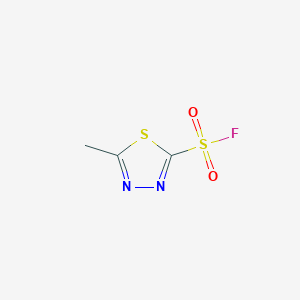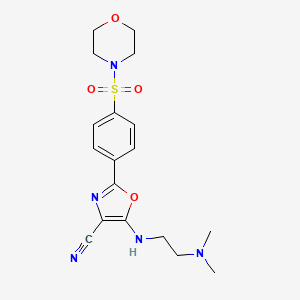
Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as PTDSA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTDSA is a purine derivative that has been synthesized through a multistep process, and it has been found to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Anticancer Agent Development
This compound is a part of the 1,2,4-triazole derivatives family, which has been extensively studied for its potential as anticancer agents. These derivatives have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells. The selectivity of these compounds against cancerous cells while sparing normal cells makes them valuable in the design of new chemotherapy drugs .
Carbonic Anhydrase-II Inhibition
The triazole analogs, which include the compound , have been synthesized and evaluated for their inhibitory activity against the enzyme carbonic anhydrase-II. This enzyme plays a significant role in various physiological processes, and its inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and certain diuretic issues. The synthesized compounds have shown moderate inhibition potential, indicating their usefulness in developing new pharmaceutical agents .
CO2 Adsorption and Selectivity
In the context of environmental applications, this compound’s derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs) with high CO2 adsorption capacities. These MOFs exhibit considerable CO2/N2 selectivity, which is crucial for CO2 capture and storage technologies to mitigate greenhouse gas emissions .
Pharmacokinetics and Pharmacological Properties Improvement
The presence of the triazole ring in the compound’s structure is known to enhance pharmacokinetic and pharmacological properties. This improvement is due to the ability of the triazole ring to form hydrogen bonds with various targets, leading to better drug absorption, distribution, metabolism, and excretion .
Material Science Applications
The triazole derivatives, including the compound , have applications in material science due to their ability to form stable structures. They are used in the development of new materials with potential uses in industrial applications such as dyes, photographic materials, photostabilizers, and corrosion inhibitors .
Agrochemical Development
The triazole moiety’s significance extends to agrochemicals, where it is used to create compounds that act as growth regulators, fungicides, and herbicides. The versatility of the triazole ring allows for the synthesis of compounds that can be tailored to specific agricultural needs .
Propiedades
IUPAC Name |
propan-2-yl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-7(2)21-8(18)6-22-12-14-10-9(15(12)3)11(19)17(5)13(20)16(10)4/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNROCLOSADUUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-3-carboxamide](/img/structure/B2906071.png)

![(3S,4S)-1-[4-[(Prop-2-enoylamino)methyl]benzoyl]-4-(trifluoromethyl)pyrrolidine-3-carboxamide](/img/structure/B2906075.png)


![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2906079.png)





